4-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-methylpiperazin-2-one
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the oxazole ring and the piperazinone ring in separate steps, followed by their connection via a methylene bridge. The methoxy and methyl groups could be introduced via substitution reactions .
Molecular Structure Analysis
The molecular structure of the compound can be analyzed using techniques such as X-ray crystallography , NMR spectroscopy , and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present.
Chemical Reactions Analysis
The compound’s reactivity would be influenced by the functional groups present. For example, the oxazole ring is aromatic and relatively stable, but can participate in electrophilic substitution reactions. The piperazinone ring contains a carbonyl group, which is polar and can undergo nucleophilic addition reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound, such as its melting point, solubility, and stability, would be influenced by the functional groups present and the overall structure of the molecule .
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-[[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-1-methylpiperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-12-13(2)17(24-5)7-6-15(12)19-20-16(14(3)25-19)10-22-9-8-21(4)18(23)11-22/h6-7H,8-11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URDXBRABOFNLJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)OC)C2=NC(=C(O2)C)CN3CCN(C(=O)C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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